4-(methylaMINO)CYCLOHEXANONE hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

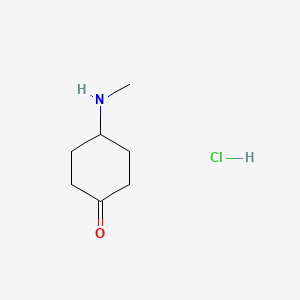

4-(MethylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylaMINO)CYCLOHEXANONE hydrochloride typically involves the reaction of cyclohexanone with methylamine. The process can be summarized as follows:

Formation of the Intermediate: Cyclohexanone reacts with methylamine in the presence of a suitable catalyst to form the intermediate 4-(methylaMINO)CYCLOHEXANONE.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-(methylaMINO)CYCLOHEXANONE.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix cyclohexanone and methylamine under controlled conditions.

Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(MethylaMINO)CYCLOHEXANONE hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

4-(MethylaMINO)CYCLOHEXANONE hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anesthetic and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The primary mechanism of action of 4-(methylaMINO)CYCLOHEXANONE hydrochloride involves its interaction with specific molecular targets:

NMDA Receptor Antagonism: The compound acts as a noncompetitive antagonist of the NMDA receptor, leading to its anesthetic and analgesic effects.

Pathways Involved: The inhibition of NMDA receptors affects neurotransmission and can result in altered sensory perception and pain relief

Comparison with Similar Compounds

4-(MethylaMINO)CYCLOHEXANONE hydrochloride can be compared with other similar compounds:

Ketamine: A well-known anesthetic with a similar structure but different pharmacological properties.

Methoxetamine: Another NMDA receptor antagonist with distinct effects and applications.

Phencyclidine: Shares structural similarities but has a higher potential for abuse and different clinical uses

Uniqueness:

Selective NMDA Receptor Antagonism: Unlike some similar compounds, this compound selectively targets NMDA receptors, making it a valuable tool in research and potential therapeutic applications

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.

Biological Activity

4-(Methylamino)cyclohexanone hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor. This compound, a derivative of cyclohexanone, has applications in analgesia and anesthesia due to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C7H13ClN\O

- Molecular Weight : 161.64 g/mol

The compound exists as both a free base and a hydrochloride salt, with the latter form being more soluble and stable for research purposes.

The primary mechanism of action for 4-(methylamino)cyclohexanone is its role as a non-selective, non-competitive antagonist at NMDA receptors. NMDA receptors are crucial for synaptic plasticity and memory function. By antagonizing these receptors, the compound reduces neuronal excitability and alters synaptic transmission, which can have significant implications for pain management and neuroprotection.

Table 1: Comparison of NMDA Antagonists

| Compound | Type of Antagonism | Applications |

|---|---|---|

| 4-(Methylamino)cyclohexanone | Non-competitive | Analgesia, anesthesia |

| Ketamine | Non-competitive | Anesthesia, depression treatment |

| Memantine | Uncompetitive | Alzheimer's disease treatment |

Pharmacokinetics

Research indicates that 4-(methylamino)cyclohexanone undergoes oxidative metabolism primarily via cytochrome P450 enzymes. One significant metabolite identified is norketamine, which also exhibits biological activity. The pharmacokinetics of this compound suggest a moderate half-life and variable bioavailability depending on the route of administration .

Biological Activity and Therapeutic Applications

The biological activities of 4-(methylamino)cyclohexanone extend beyond NMDA receptor antagonism. Studies have shown its potential in:

- Pain Management : The compound has been evaluated for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for treating various pain conditions.

- Neuroprotection : Due to its effects on NMDA receptors, it may provide protective benefits in neurodegenerative diseases associated with excitotoxicity .

- Gut Motility : Preliminary studies suggest that it may influence gastrointestinal motility, which could be beneficial in treating certain digestive disorders.

Case Studies

- Analgesic Efficacy : In animal studies, 4-(methylamino)cyclohexanone demonstrated comparable analgesic effects to established opioids without significant respiratory depression, highlighting its potential as a safer alternative in pain management .

- Neuroprotective Effects : A study involving neurodegenerative models indicated that treatment with this compound resulted in reduced neuronal death and improved functional outcomes compared to controls .

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOMPKXKDTDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677445 |

Source

|

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-25-9 |

Source

|

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.